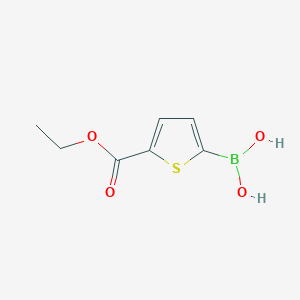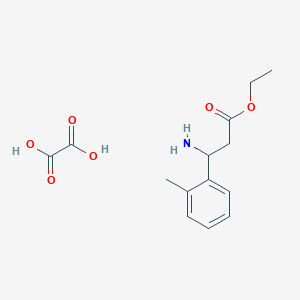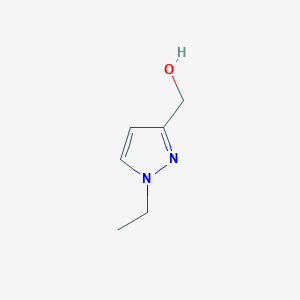
2-(3-溴吡啶-4-基)乙酸乙酯
描述
Ethyl 2-(3-bromopyridin-4-yl)acetate is a chemical compound that is part of a broader class of organic compounds known for their potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly discussed in the provided papers, related compounds with similar structural motifs are synthesized and characterized, suggesting the relevance of this class of compounds in synthetic organic chemistry.
Synthesis Analysis
The synthesis of related compounds involves the reaction of halogenated pyridines or benzofurans with ethyl cyanoacetate or bromo-acetate derivatives. For instance, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate were synthesized by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, showing that halogenated pyridines can be functionalized with acetate esters . Similarly, the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates was achieved by reacting 2-aminopyridine with Meldrum’s acid and aryl glyoxals, indicating that 2-aminopyridine derivatives can be acylated to form acetate esters .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including NMR, IR, and mass spectroscopy. For example, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by NMR spectroscopy and X-ray single crystal structure determination, revealing that it crystallized in the triclinic crystal system with specific unit cell parameters . This suggests that ethyl 2-(3-bromopyridin-4-yl)acetate could potentially be characterized using similar methods to determine its precise molecular structure.
Chemical Reactions Analysis
The reactivity of related compounds has been explored in the context of synthesizing novel compounds. For instance, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate was synthesized via a three-component reaction involving ethyl bromocyanoacetate and indole derivatives . This demonstrates the potential of ethyl acetate derivatives to participate in multi-component reactions to create complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, revealing interesting features such as solid-state fluorescence and specific optical properties. The derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate exhibited fluorescence with emission maxima in the visible range, depending on the solvent . Additionally, the experimental UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate were reported, with bands corresponding to electronic transitions within the molecule . These findings suggest that ethyl 2-(3-bromopyridin-4-yl)acetate may also exhibit distinct optical properties that could be of interest for material science applications.
科学研究应用
海洋真菌化合物研究
2-(3-溴吡啶-4-基)乙酸乙酯已在海洋真菌青霉属的研究中被发现。研究人员从这种真菌中分离出新的化合物,并基于光谱和物理化学性质阐明了它们的结构。这项研究有助于了解海洋天然产物及其潜在应用 (Wu 等,2010)。
学习和记忆促进
在一项探索学习和记忆影响的研究中,2-(3-溴吡啶-4-基)乙酸乙酯衍生物显示出促进小鼠学习和记忆的潜力。这表明它与神经药理学研究相关 (李明珠,2012)。
化学合成反应性调查
2-(3-溴吡啶-4-基)乙酸乙酯用于合成各种化合物,探索了 2-氨基吡啶和梅尔德伦酸在芳基乙二醛或芳基醛存在下的反应性。这项研究有助于理解复杂有机分子的合成过程 (Asadi 等,2021)。
交叉偶联化学反应
该化合物用于与活性亚甲基化合物进行交叉偶联反应。这种类型的反应在有机合成中很重要,尤其是在制药和农化工业中 (Sakamoto 等,1988)。
吡啶衍生物合成
使用溴代吡啶(包括 2-(3-溴吡啶-4-基)乙酸乙酯)合成吡啶衍生物的研究有助于开发具有在各个科学领域潜在应用的新型有机化合物 (Proost & Wibaut,1940)。
抗癌剂合成
该化合物已在合成潜在抗癌剂(特别是在吡啶并恶嗪和吡啶并噻嗪方面)中得到探索,突出了其在药物化学中的重要性 (Temple 等,1983)。
安全和危害
The safety information for Ethyl 2-(3-bromopyridin-4-YL)acetate indicates that it is a dangerous substance. The hazard statements include H226 (flammable liquid and vapor), H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-(3-bromopyridin-4-YL)acetate are currently unknown . It is likely that the compound affects multiple pathways, given its complex structure and potential for diverse interactions. The downstream effects of these pathway alterations would depend on the specific pathways involved.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.92 , which could influence its bioavailability.
Action Environment
The action, efficacy, and stability of Ethyl 2-(3-bromopyridin-4-YL)acetate could be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability.
属性
IUPAC Name |
ethyl 2-(3-bromopyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSNMDQIDZNCAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571549 | |
| Record name | Ethyl (3-bromopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51054-99-0 | |
| Record name | Ethyl (3-bromopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)








![ethyl 6-(4-aMinophenyl)-1-(4-Methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B3021200.png)


